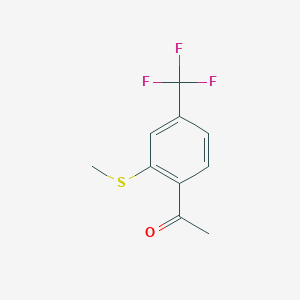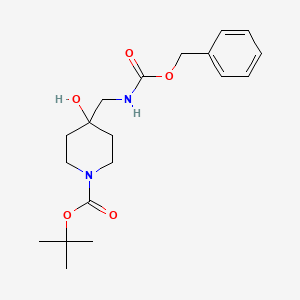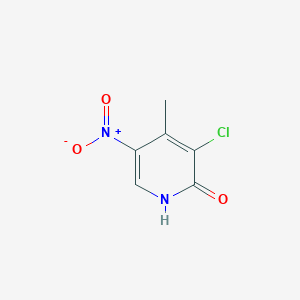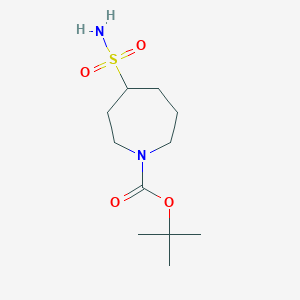
2'-Methylthio-4'-trifluoromethylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol This compound is characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)phenacyl bromide with chloromethyl methyl sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: 4-(Trifluoromethyl)phenacyl bromide and chloromethyl methyl sulfide.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The starting materials are mixed in the presence of a base (e.g., potassium carbonate) and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl and methylsulfanyl groups on biological systems.
Mécanisme D'action
The mechanism of action of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethanol: This compound has a similar structure but with an alcohol group instead of an ethanone moiety. It exhibits different reactivity and biological properties due to the presence of the hydroxyl group.
1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]methane: This compound lacks the ethanone moiety and has a simpler structure.
The uniqueness of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H9F3OS |
|---|---|
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9F3OS/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-5H,1-2H3 |
Clé InChI |
CJPQPFVYCADSPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)




![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)


![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine](/img/structure/B15306307.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)



